4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane
Description
Properties
Molecular Formula |
C13H23BrO |
|---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
4-(2-bromocyclopentyl)oxy-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C13H23BrO/c1-13(2)8-6-10(7-9-13)15-12-5-3-4-11(12)14/h10-12H,3-9H2,1-2H3 |
InChI Key |
WVYWGMRNZWVQKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)OC2CCCC2Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane typically involves the following steps:
Bromination of Cyclopentane: Cyclopentane is brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to form 2-bromocyclopentane.
Formation of the Ether Linkage: The 2-bromocyclopentane is then reacted with 1,1-dimethylcyclohexanol in the presence of a base such as sodium hydride (NaH) to form the ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
Medicinal Chemistry
Potential as Anticancer Agent:
Research has indicated that compounds similar to 4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane may exhibit anticancer properties. The presence of the bromine atom is significant as halogenated compounds often show enhanced biological activity. Studies have reported that brominated compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .
Neuroprotective Effects:
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that derivatives of cyclohexane can offer protection against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells . The specific structural features of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.
Cosmetic Formulations
Skin Care Applications:
The compound's unique structure allows it to be explored as an ingredient in cosmetic formulations. Its potential as a skin conditioning agent has been highlighted in studies focusing on topical formulations designed to enhance skin hydration and elasticity . The incorporation of such compounds into creams and lotions can improve their sensory attributes and overall efficacy.
Stability and Safety Assessments:
Cosmetic products containing new chemical entities must undergo rigorous safety assessments. Studies have shown that formulations including halogenated compounds can be evaluated for skin irritation and sensitization through standardized tests such as patch tests on human subjects . This ensures that products are not only effective but also safe for consumer use.
Material Science
Polymer Development:
In material science, this compound may serve as a precursor for developing novel polymers with specific properties. Its reactivity can be harnessed to create materials with tailored mechanical and thermal properties suitable for various applications, including coatings and adhesives .
Nanotechnology Applications:
The compound's ability to form stable dispersions makes it a candidate for nanotechnology applications. Research into nanoparticle formulations utilizing this compound could lead to advancements in drug delivery systems where controlled release and targeted therapy are paramount .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(bromomethyl)-1,1-dimethylcyclohexane and its analogs based on molecular structure, physicochemical properties, and applications:
Key Observations:
Structural Variations: The dimethyl group in 4-(bromomethyl)-1,1-dimethylcyclohexane increases steric hindrance compared to simpler analogs like (bromomethyl)cyclohexane. This may reduce reactivity in substitution reactions . unreported values for other analogs) .
Stability and Storage :
- 4-(bromomethyl)-1,1-dimethylcyclohexane requires stringent low-temperature storage, likely due to the lability of the bromomethyl group and sensitivity to thermal decomposition .
Applications :
- Brominated cyclohexanes primarily serve as intermediates in organic synthesis. For example, 4-(bromomethyl)-1,1-dimethylcyclohexane may act as a precursor for cross-coupling reactions or alkylation processes .
Research Findings and Data Gaps
- Collision Cross-Section (CCS) Data : For 4-(bromomethyl)-1,1-dimethylcyclohexane, predicted CCS values range from 140.2–147.9 Ų across different adducts (e.g., [M+H]⁺, [M+Na]⁺), suggesting moderate molecular size and polarity .
- Safety Data: Limited safety information is available for these compounds. (Bromomethyl)cyclohexane requires caution in handling, with first-aid measures including skin washing and medical consultation .
- Literature Gaps: No peer-reviewed studies on 4-(bromomethyl)-1,1-dimethylcyclohexane are reported, indicating a need for experimental validation of predicted properties .
Biological Activity
Chemical Structure
4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane features a cyclohexane ring substituted with a bromocyclopentyl ether group. The presence of bromine in the cyclopentyl moiety may enhance its lipophilicity, potentially influencing its interaction with biological targets.
Molecular Formula
- Molecular Formula : C13H19BrO
- Molecular Weight : 273.19 g/mol
Pharmacological Profile
The biological activity of this compound has been explored in various contexts:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against certain cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
- Antimicrobial Properties : Certain brominated compounds are known for their antimicrobial activities. This compound may exhibit similar properties, making it a candidate for further investigation in treating infections.
Case Studies
Research studies have highlighted the following findings related to the biological activity of this compound:
- Cytotoxicity Assays :
- Mechanistic Studies :
- Neuroprotective Studies :
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
